

# Mechanisms of Acquired Resistance to Infigratinib

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## Compound Focus: Infigratinib

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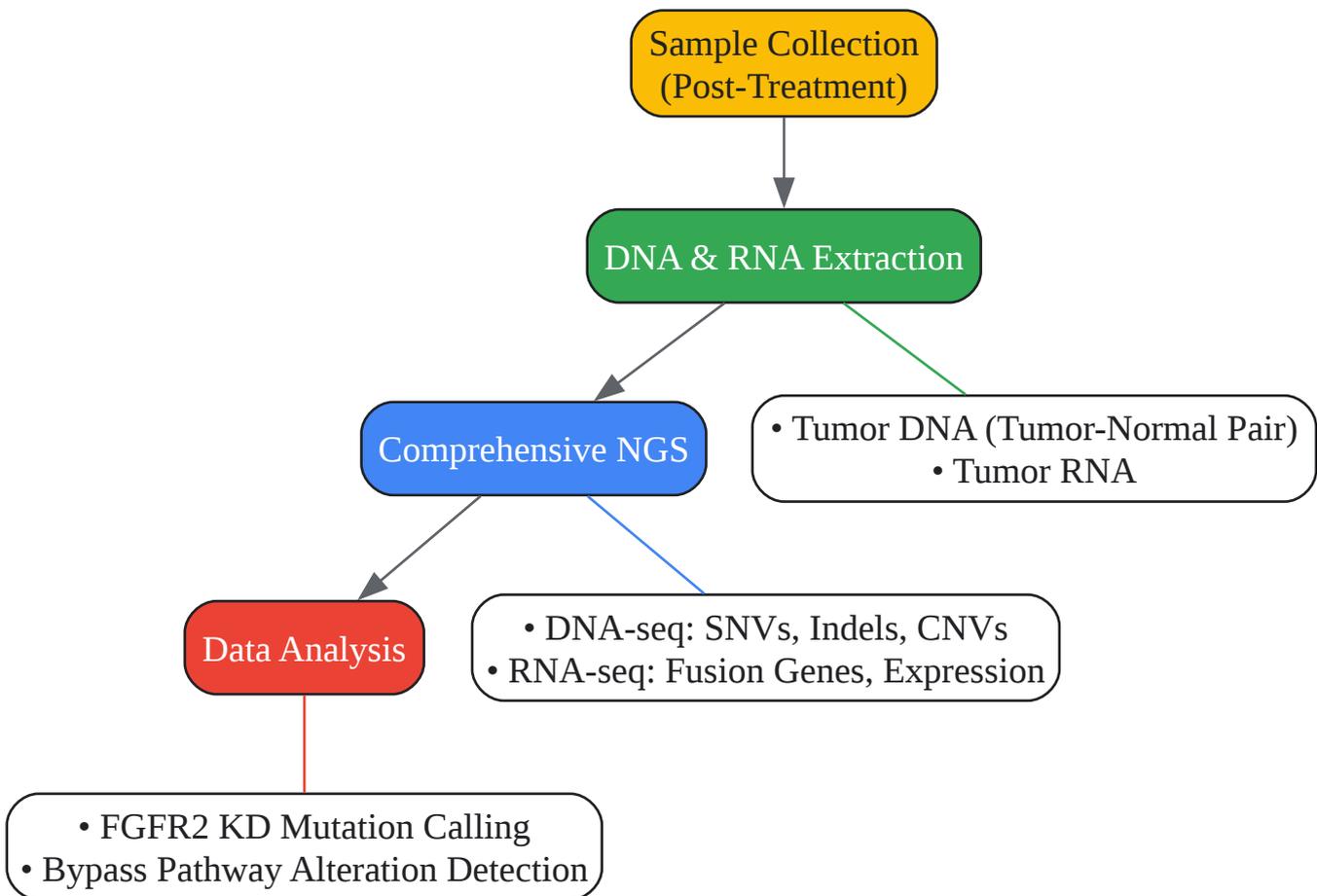
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Mechanism Category	Specific Alteration	Functional Consequence	Clinical/Experimental Evidence
On-Target: FGFR2 Kinase Domain Mutations	V565 gatekeeper mutations[e] [1] [2]	Sterically hinders drug binding, reducing inhibitor efficacy[e] [3] [1]	Found in ~47% of patients with FGFR2 KD mutations; polyclonal origins common[e] [1] [2]
	N550 molecular brake mutations[e] [1] [2]	Disrupts autoinhibitory domain, leading to constitutive FGFR2 activation[e] [3] [1]	Most frequent, found in ~63% of patients with FGFR2 KD mutations[e] [1] [2]
	Other KD mutations (e.g., E565A, K659M) [3] [1]	Alters ATP-binding pocket to reduce drug binding or increase kinase activity [3] [1]	Multiple (26+) distinct mutations identified, often co-occurring [1] [2]
Off-Target: Bypass Signaling	Activating PIK3CA mutations [3]	Constitutively activates PI3K/AKT/mTOR pathway downstream of FGFR [3]	Acquired <i>PIK3CA</i> p.His1047Leu mutation detected post-Infigratinib progression [3]
	CDKN2A/B homozygous	Promotes cell cycle progression independent	Acquired focal deletion detected in a bone metastasis post-

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	deletion [3]	of FGFR signaling [3]	Infigratinib [3]

## Experimental Guide: Investigating Resistance Mechanisms

To systematically identify the cause of resistance in your models, you can follow the experimental workflow below. Key methodologies for each step are detailed thereafter.



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## Detailed Methodologies for Key Experiments

- **Sample Collection & Preparation**

- **Tissue Biopsies:** Collect fresh-frozen or FFPE tumor tissue from a progressing lesion post-**Infigratinib** treatment. A matched normal sample (e.g., blood, saliva) is crucial for identifying tumor-specific mutations [3].
- **Cell-Free DNA (cfDNA):** For a less invasive approach, isolate ctDNA from patient plasma to profile resistance mutations circulating in the blood [1] [2].

- **Comprehensive Genomic Profiling**

- **Next-Generation Sequencing (NGS):**
  - **DNA Panel Sequencing:** Use a validated, clinical-grade NGS panel that covers the entire FGFR2 kinase domain and genes involved in bypass pathways (e.g., *PIK3CA*, *KRAS*). This detects single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) [3] [1].
  - **RNA Sequencing:** Perform transcriptome sequencing (RNA-seq) to confirm the presence and expression of the original FGFR2 fusion and to identify any novel, expressed fusion genes that may have emerged [3] [4].

- **Functional Validation of Identified Alterations**

- **In Vitro Modeling:**
  - **Plasmids & Cell Lines:** Generate constructs encoding the identified FGFR2 resistance mutations (e.g., V565L, N550K) in the context of the original FGFR2 fusion. Use a retroviral or lentiviral system to transduce these into FGFR2-dependent cell lines (e.g., CCLP-1 for cholangiocarcinoma) [1].
  - **Viability Assays:** Treat the engineered cells with a dose range of **Infigratinib** and other FGFR inhibitors (e.g., Futibatinib) for 72 hours. Measure cell viability using MTT or similar assays to determine the IC50 shift compared to cells expressing the wild-type fusion [1].
  - **Immunoblot Analysis:** Confirmed resistance mechanisms by probing for sustained phosphorylation of FGFR2 (p-FGFR2) and its key downstream effectors (p-ERK, p-AKT) despite the presence of the drug [1] [5].

## Frequently Asked Questions (FAQs)

**Q1: Why are N550 and V565 mutations so common in patients with acquired resistance?** The high frequency is driven by a "double-hit" effect. These mutations not only reduce drug binding but also significantly enhance the intrinsic kinase activity of FGFR2, giving tumor cells a strong selective advantage under drug pressure [1] [2].

**Q2: Can resistance to Infigratinib be overcome?** Yes, the strategy depends on the mechanism.

- **For on-target mutations:** Irreversible (covalent) FGFR inhibitors like **Futibatinib** can overcome resistance to several common kinase domain mutations, though resistance to these can also develop [1] [2].
- **For off-target bypass:** Combination therapy targeting both FGFR and the bypass pathway (e.g., adding a PI3K or mTOR inhibitor) is a rational strategy, though clinically challenging [3] [5].
- **Next-generation inhibitors:** Novel agents like **Tinengotinib**, designed to be high-affinity and selective, have shown preclinical activity against a spectrum of FGFR2 resistance mutations [2].

**Q3: My in vitro model shows no known resistance mutations. What else should I investigate?** Consider exploring **non-genomic adaptive resistance**. This includes:

- **Epithelial-to-Mesenchymal Transition (EMT):** A phenotypic shift associated with increased invasiveness and therapy resistance [6] [7].
- **Tumor Microenvironment Interactions:** Signals from the stroma can activate survival pathways in cancer cells, blunting the effect of targeted therapy [8].
- **Metabolic Reprogramming:** FGFR signaling regulates glucose metabolism; its inhibition can trigger adaptive metabolic changes that sustain cell survival [5].

The field of FGFR inhibitor resistance is rapidly evolving. The provided guide offers a foundational framework, which you can adapt as new research and more potent inhibitors emerge.

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